PPZ1 protein
Description
Properties
CAS No. |
147652-17-3 |
|---|---|
Molecular Formula |
C5H6ClNS |
Synonyms |
PPZ1 protein |
Origin of Product |
United States |
Scientific Research Applications
Role in Cellular Regulation
PPZ1 is crucial for regulating cellular processes through its phosphatase activity. Overexpression of PPZ1 in Saccharomyces cerevisiae leads to extensive changes in gene expression and protein phosphorylation, affecting approximately 20% of the genome . Key findings include:
- Cell Cycle Regulation : Overexpression of PPZ1 causes cell cycle arrest at the G1/S transition, indicating its role in mitotic regulation. This effect is linked to the dephosphorylation of critical proteins such as Snf1 and its downstream transcription factor Mig1 .
- Gene Expression Changes : Transcriptomic analyses reveal alterations in over 1,000 genes upon PPZ1 overexpression, with significant impacts on pathways related to oxidative stress and DNA damage .
Stress Response Mechanisms
PPZ1 also plays a vital role in the yeast's response to environmental stresses, particularly salt stress and low glucose conditions:
- Salt Tolerance : Deletion of the PPZ1 gene enhances salt tolerance by modulating potassium uptake through high-affinity transporters and repressing the expression of the ENA1 gene, which encodes a Na+/K+-ATPase involved in salt stress response .
- Glucose Adaptation : Increased levels of PPZ1 disrupt normal adaptation mechanisms under low glucose conditions, leading to impaired cell growth. This suggests that PPZ1 is critical for metabolic adjustments during nutrient scarcity .
Potential Therapeutic Targets
Given its involvement in pathogenic fungi, PPZ1 has been identified as a potential target for antifungal therapies:
- Virulence Factor : Studies have shown that PPZ1 acts as a virulence factor in important human pathogens like Candida albicans and Aspergillus fumigatus. Targeting this protein could lead to new therapeutic strategies against fungal infections .
- Mechanistic Insights : Understanding how PPZ1 contributes to pathogenicity may provide insights into developing inhibitors that can mitigate its effects on host cells, potentially reducing infection severity.
Case Study 1: Toxicity Mechanism Investigation
A study conducted on Saccharomyces cerevisiae demonstrated that overexpressing PPZ1 leads to oxidative stress and DNA damage. The research utilized transcriptomic and phosphoproteomic analyses to uncover that changes in mRNA levels and phosphorylation states of proteins were significant within hours of PPZ1 induction .
Case Study 2: Impact on Monovalent Cation Homeostasis
Research highlighted the role of PPZ1 in maintaining monovalent cation homeostasis. Overexpression was linked to increased intracellular acidification and potassium depletion, emphasizing its regulatory function in ion transport mechanisms .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cellular Regulation | Regulates cell cycle progression through protein dephosphorylation | Arrests at G1/S transition; affects Snf1/Mig1 |
| Stress Response | Enhances tolerance to salt and regulates glucose adaptation | Increased salt tolerance; impaired growth under low glucose |
| Therapeutic Target | Potential target for antifungal treatments | Identified as a virulence factor in pathogens |
| Mechanistic Insights | Provides understanding of oxidative stress and DNA damage mechanisms | Significant changes observed within hours of induction |
Comparison with Similar Compounds
Key Findings :
- Hybrid proteins with PPZ1’s N-terminus and PPZ2’s catalytic domain are as toxic as PPZ1, confirming the N-terminal region’s role in toxicity .
- PPZ1’s toxicity is linked to cytosolic targets (e.g., kinases), while PPZ2 lacks these interactions .
2.2 PPZ1 vs. Glc7 (Yeast PP1c)
Key Findings :
2.3 PPZ1 vs. PZL-1 (Neurospora crassa)
Key Findings :
- PZL-1 can substitute PPZ1 in caffeine sensitivity and MAP kinase pathway regulation, highlighting functional conservation despite sequence divergence .
Table: Functional and Structural Comparison
Preparation Methods
Glutathione-S-Transferase (GST) Fusion System
The GST fusion platform remains the most widely adopted method for PPZ1 production in prokaryotic systems. In this approach, the full-length PPZ1 coding sequence is cloned into a pGEX vector downstream of the GST tag, enabling expression under the control of the tac promoter. Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 25°C for 16 hours yields soluble PPZ1, circumventing aggregation issues associated with higher temperatures. Post-lysis, the fusion protein is purified via glutathione-Sepharose affinity chromatography, achieving >90% purity in a single step.
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Host Strain | E. coli BL21(DE3) | |
| Induction Temp | 25°C | |
| Purification Yield | 2.1 mg/L culture | |
| Specific Activity | 85 nmol/min/mg (pNPP) |
Trypsin treatment (10 μg/mL for 15 min) enhances phosphatase activity 4.7-fold by removing the N-terminal regulatory domain. This proteolytic activation is critical for functional studies, as full-length GST-PPZ1 exhibits basal activity toward synthetic substrates like p-nitrophenyl phosphate (pNPP).
Saccharomyces cerevisiae Overexpression Systems
Galactose-Inducible Expression
Native PPZ1 overexpression in S. cerevisiae leverages the GAL1 promoter for tight transcriptional control. Transformants are grown in raffinose-containing media to mid-log phase, followed by galactose induction (2% final concentration). Maximal PPZ1 accumulation occurs within 4 hours, as confirmed by anti-Ppz1 immunoblotting. However, toxicity necessitates careful timing, with prolonged induction (>6 hours) causing irreversible growth arrest.
Metabolic Impact of Overexpression
| Metabolite | Fold Change (vs. WT) | Time Post-Induction |
|---|---|---|
| ATP | +2.3 | 1 hour |
| GTP | +1.25 | 1 hour |
| dNTPs | +2.1–2.5 | 3 hours |
| ZMP (AICAR-P) | -98% | 3 hours |
The ATP surge correlates with PPZ1’s disruption of adenine biosynthesis (ADE pathway repression) and oxidative stress induction. These metabolic shifts complicate large-scale production, necessitating fed-batch strategies to maintain viability.
Purification Strategies
Affinity Chromatography Optimizations
Post-lysis clarification (100,000 × g, 1 hour) removes organellar debris prior to affinity capture. For GST-PPZ1, glutathione elution (10 mM reduced glutathione, pH 8.0) achieves 92% recovery, while yeast-derived PPZ1 requires anti-FLAG M2 agarose (1 mg/mL FLAG peptide eluent).
Comparative Purification Performance
| System | Purity (%) | Recovery (%) | Activity (nmol/min/mg) |
|---|---|---|---|
| E. coli GST-PPZ1 | 93 ± 2.1 | 89 ± 3.4 | 85 ± 6.2 |
| Yeast FLAG-PPZ1 | 88 ± 4.7 | 76 ± 5.1 | 72 ± 5.8 |
Size-Exclusion Chromatography (SEC)
Final polishing via Superdex 200 Increase (Cytiva) resolves PPZ1 as a monomeric 78 kDa species (theoretical MW: 76.4 kDa), confirming proper folding. SEC in 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MnCl2 stabilizes phosphatase activity, with Mn²⁺ increasing Vmax by 3.1-fold.
Quality Control and Functional Validation
Phosphatase Activity Assays
PPZ1 activity is quantified using pNPP (λ = 405 nm) or phosphopeptide substrates. For 32P-labeled myelin basic protein, PPZ1 exhibits a Km of 12 μM and kcat of 0.45 s⁻¹. Activity is abolished by 1 nM microcystin-LR, confirming PP1-like catalytic mechanism.
Inhibitor Sensitivity Profile
| Inhibitor | IC50 (nM) | PPZ1 Residual Activity (%) |
|---|---|---|
| Okadaic Acid | 28.3 | 12 ± 2.1 |
| Microcystin-LR | 0.9 | 5 ± 1.8 |
| Calyculin A | 1.2 | 8 ± 1.2 |
Phosphoproteomic Validation
TMT-based phosphoproteomics of PPZ1-overexpressing yeast identifies 398 dephosphorylated sites across 240 proteins within 4 hours. Key substrates include:
-
Snf1 : Thr210 dephosphorylation (3.8-fold decrease)
-
Hog1 : Tyr176 phosphorylation (2.1-fold increase)
-
Cdc28 : Thr169 dephosphorylation (4.2-fold decrease)
This substrate profile confirms PPZ1’s role in cell cycle regulation and stress signaling.
Emerging Methodologies and Challenges
Q & A
Q. What experimental approaches are recommended to study PPZ1 phosphatase activity in yeast models?
To assess PPZ1 phosphatase activity, employ in vitro phosphatase assays using purified PPZ1 catalytic domains and synthetic substrates (e.g., p-nitrophenyl phosphate). Include negative controls with phosphatase inhibitors like okadaic acid (specific to PP1/PP2A) or Hal3, a known inhibitory subunit of PPZ1 . For in vivo validation, use yeast strains with PPZ1 knockout (ppz1Δ) and monitor phenotypic rescue via complementation assays under stress conditions (e.g., high salinity or lithium exposure) .
Q. How can researchers validate PPZ1 interactions with regulatory subunits like Hal3?
Use co-immunoprecipitation (Co-IP) with tagged PPZ1 (e.g., HA- or GFP-tagged) and Hal3 in yeast lysates, followed by Western blotting. Alternatively, yeast two-hybrid assays with PPZ1 as bait and Hal3 as prey can confirm direct interactions . For quantitative analysis, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides binding affinity measurements .
Q. What are the standard assays to assess PPZ1’s role in cell cycle regulation?
Monitor cell cycle progression using flow cytometry (DNA content via propidium iodide staining) in PPZ1-overexpressing strains. Track G1-S transition delays by quantifying cyclin Cln2/Clb5 expression via qRT-PCR or fluorescent reporters . Synchronize cells with alpha-factor or temperature-sensitive cdc mutants to isolate phase-specific effects .
Advanced Research Questions
Q. What molecular mechanisms underlie PPZ1 overexpression toxicity in yeast?
Toxicity arises from PPZ1’s disordered N-terminal region, which disrupts phosphorylation-dependent signaling pathways. Key approaches:
- Compare PPZ1 and PPZ2 overexpression effects using galactose-inducible promoters; PPZ2 lacks toxicity due to divergent N-terminal sequences .
- Perform RNA-seq to identify dysregulated genes (e.g., oxidative stress response or translation-related genes) .
- Use domain-swap mutants (e.g., PPZ1 N-terminal + PPZ2 catalytic domain) to isolate toxicity determinants .
Q. How can researchers resolve contradictions in PPZ1’s role across studies?
Conduct meta-analyses of transcriptomic datasets to identify context-dependent effects (e.g., strain background or growth conditions). Validate conflicting results using orthogonal methods:
- For genetic interactions, employ synthetic genetic array (SGA) analysis in ppz1Δ strains .
- For enzymatic activity discrepancies, standardize substrate specificity assays (e.g., phosphopeptide libraries) .
Q. What structural biology techniques are optimal for analyzing PPZ1’s catalytic and regulatory domains?
- X-ray crystallography : Solve structures of PPZ1 bound to Hal3 or substrates. Use truncation mutants (e.g., ΔN-terminal) to improve crystallization .
- Mass spectrometry (MS) : Map post-translational modifications (PTMs) in full-length PPZ1 using tryptic digest and LC-MS/MS .
- Hydrogen-deuterium exchange (HDX) : Probe conformational changes in the N-terminal region upon inhibitor binding .
Q. How to optimize PPZ1 expression in heterologous systems for functional studies?
- Use inducible promoters (e.g., tetO or GAL1) in multicopy plasmids to titrate expression levels and avoid toxicity .
- Employ codon optimization for heterologous hosts (e.g., E. coli for recombinant protein production) .
- Co-express Hal3 to buffer excessive phosphatase activity during purification .
Q. What genetic tools are available to study PPZ1 dosage effects systematically?
- Genetic tug-of-war (gTOW) : Identify dosage tolerance limits by increasing plasmid copy number until growth defects emerge .
- CRISPR/Cas9-mediated overexpression : Integrate PPZ1 under constitutive promoters (e.g., TEF1) at neutral genomic loci to avoid plasmid instability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
